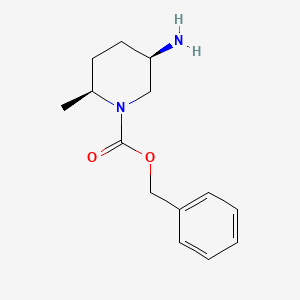

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

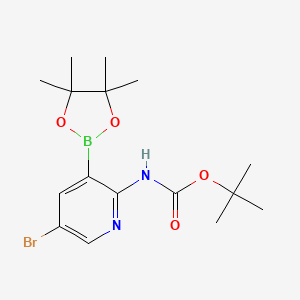

Molecular Structure Analysis

The molecular formula of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is C14H20N2O2 . The InChI Key is MWKAMUJIXBCKIH-WCQYABFASA-N . It belongs to the class of compounds known as piperidines, which are cyclic organic compounds composed of six carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. Furthermore, it’s a key intermediate in the synthesis of pharmaceuticals, such as the β-lactamase inhibitor avibactam.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Stereiosomers

The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which share structural similarities with the compound , can be prepared using conjugate addition and cyclisation reactions. Such processes are vital in asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Urones et al., 2004).

Synthesis of Aziridine-2-Carboxylates

Research shows that conjugate addition of benzylamine to specific substrates results in the formation of aziridine-2-carboxylates, demonstrating the utility of benzyl groups in synthesizing complex structures (De Saint-Fuscien & Dodd, 2000).

Preparation of Piperidinones

Piperidinones incorporating an amino acid moiety, similar in structure to benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, have been synthesized as potential SP antagonists (Burdzhiev & Stanoeva, 2010).

Bacterial Preparation of Enantiopure Aziridine-2-Carboxamides

The synthesis of enantiopure aziridine-2-carboxamides through bacterial processes showcases the potential for biological methods in synthesizing structurally complex and chirally pure compounds (Morán-Ramallal et al., 2007).

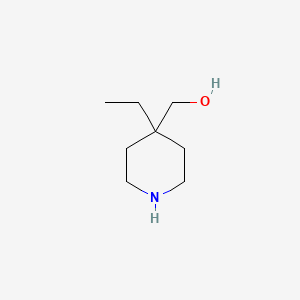

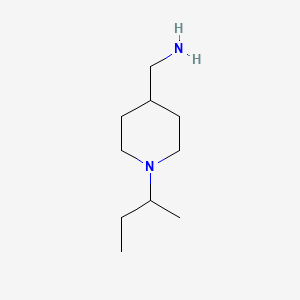

Synthesis of Piperidinylmethanol Derivatives

Research on the synthesis of novel chiral ligands based on piperidine derivatives for catalytic reactions indicates the significance of such structures in catalysis and asymmetric synthesis (Alvarez-Ibarra et al., 2010).

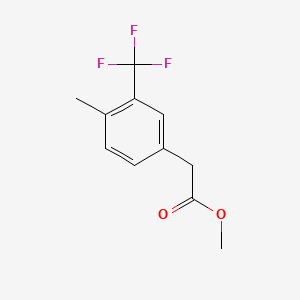

Synthesis of Benzyl Esters

The study on the synthesis of benzyl esters from carboxylic acids and sensitive functionalities highlights the versatility of benzyl compounds in organic synthesis (Tummatorn et al., 2007).

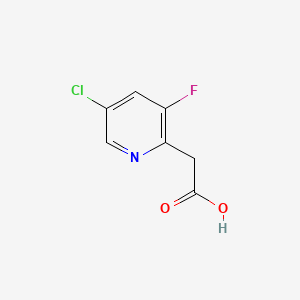

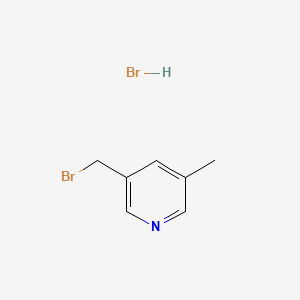

Electrophilic Benzylation of Amino Pyridine Rings

Benzylation reactions involving 2-aminopyridine rings demonstrate the reactivity of benzyl compounds in creating novel organic structures (Kowalski, 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)